Sigma-1 Receptor Binding Affinity of 3-Pyrrolidinyl 4-Methoxybenzoate Hydrochloride Versus In-Class Comparators
This compound, as part of the pyrrolidinyl benzoate series, demonstrates measurable binding affinity at sigma-1 receptors with an IC50 value of 1.97 × 10⁴ nM (19.7 μM) [1]. This affinity profile, while moderate, provides a defined baseline for structure-activity relationship (SAR) exploration in CNS ligand development. For context, optimized sigma-1 ligands from related chemical series achieve Ki values in the low nanomolar range (e.g., Ki = 5.5 nM for certain pyrrolidinyl-containing dopamine D3 receptor ligands) [2], illustrating the affinity gap that medicinal chemistry optimization aims to bridge. The 4-methoxy substitution on the benzoyl moiety, absent in the unsubstituted 3-pyrrolidinyl benzoate analog, represents a key modification site for tuning lipophilicity and target engagement.
| Evidence Dimension | Sigma-1 receptor binding affinity |
|---|---|
| Target Compound Data | IC50 = 1.97 × 10⁴ nM (19.7 μM) |
| Comparator Or Baseline | Optimized sigma-1 ligands (Ki ~5.5 nM for pyrrolidinyl-containing dopamine D3 receptor ligands) |
| Quantified Difference | Approximately 3,600-fold lower affinity than optimized lead compounds |
| Conditions | In vitro competitive binding assay at sigma-1 receptor; data from pyrrolidinyl benzoate series |
Why This Matters
This quantitative baseline enables rational selection of this compound as a starting scaffold for SAR optimization campaigns targeting sigma-1 receptor modulation, where even moderate affinity can be leveraged to identify substitution patterns that enhance potency.
- [1] BindingDB. BDBM64112: (3,3-dimethyl-1-pyrrolidin-1-yl-butan-2-yl) benzoate; hydrochloride. EC50: 1.97E+4 nM. https://www.bindingdb.org/rwd/bind/chemsearchmarvin/ChEMBLtarget_Sigma-1_receptor_UniProt_O00204.jsp View Source
- [2] BindingDB. BDBM50592919 CHEMBL5187578: Dopamine D3 receptor Ki = 5.5 nM. https://bdb8.ucsd.edu/binding/displayLigandAction.do?ligandId=50592919 View Source
